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Compound of Interest

Compound Name: Z-LVG-CHN2

Cat. No.: B037999

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Z-LVG-CHN2 (Z-Leu-Val-Gly-
diazomethylketone), a cell-permeable, irreversible inhibitor of cysteine proteases. This guide
details its chemical structure, physicochemical properties, mechanism of action, and its notable
antiviral activities, particularly against Severe Acute Respiratory Syndrome Coronavirus 2
(SARS-CoV-2).

Chemical Structure and Properties

Z-LVG-CHN2 is a synthetic tripeptide derivative. The "Z" group represents a benzyloxycarbonyl
protecting group, followed by the amino acid sequence Leucine-Valine-Glycine. The molecule
is functionalized with a diazomethylketone group, which is responsible for its irreversible
inhibitory activity.

Table 1: Physicochemical Properties of Z-LVG-CHN2
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Property Value Source

Benzyl N-[(2S)-1-[[(2S)-1-[[2-
(diazoacetyl)amino]acetyllamin

IUPAC Name 0]-3-methyl-butan-2- Inferred from structure
ylJamino]-4-methyl-1-oxo-

pentan-2-yljcarbamate

CAS Number 119670-30-3 [1]1[2][3]
Molecular Formula C22H31Ns0s5 [11[3]
Molecular Weight 445.51 g/mol
Appearance White to off-white powder
N Soluble in DMSO (e.g., 10 Inferred from similar
Solubility
mM) compounds

Store as a powder at -20°C. In )
Storage Inferred from supplier data
solvent, store at -80°C.

Mechanism of Action

Z-LVG-CHN2 functions as an irreversible inhibitor of cysteine proteases. The
diazomethylketone warhead covalently modifies the active site cysteine residue of these
enzymes, leading to their inactivation. This mechanism is crucial to its biological activities,
including its antiviral effects.

Inhibition of Viral Proteases: SARS-CoV-2 3CLpro

A key target of Z-LVG-CHN2 is the 3-chymotrypsin-like protease (3CLpro), also known as the
main protease (Mpro), of SARS-CoV-2. 3CLpro is a cysteine protease that is essential for the
replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into
functional non-structural proteins. By irreversibly inhibiting 3CLpro, Z-LVG-CHN2 effectively
halts the viral replication cycle.

Inhibition of Host Cell Cysteine Proteases
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In addition to viral proteases, Z-LVG-CHN2 can also inhibit host cell cysteine proteases, such
as cathepsins. Cathepsins are involved in various cellular processes, including protein
degradation and, relevant to virology, the entry of some viruses into host cells. For certain
viruses, cathepsins are required to process viral glycoproteins, facilitating membrane fusion

and viral entry.

Mechanism of Action of Z-LVG-CHN2

SARS-CoV-2 Replication Cycle

Irreversible Inhibition @
777777777777777 »

Translation

Viral RNA Polyprotein g P Functional Viral Proteins Viral Replication

Click to download full resolution via product page

Caption: Mechanism of Z-LVG-CHNZ2 inhibition of SARS-CoV-2 replication.

Biological Activity
Antiviral Activity

Z-LVG-CHN2 has demonstrated significant antiviral activity against several viruses, most
notably SARS-CoV-2. Its ability to inhibit the 3CLpro makes it a potent inhibitor of viral

replication.

Table 2: In Vitro Antiviral Activity of Z-LVG-CHN2
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. . . Potency
Virus Cell Line Assay Endpoint Source
(ECs0)
Viral Inhibition of Inferred from
SARS-CoV-2  Vero E6 Replication viral 190 nM multiple
Assay replication sources
Herpes Viral
) i N o Blocks HSV N
Simplex Virus  Not specified Replication o Not specified
replication
(HSV) Assay
Cytotoxicity

Understanding the cytotoxic profile of an antiviral compound is crucial for its development as a

therapeutic agent.

Table 3: Cytotoxicity of Z-LVG-CHN2

Cell Line Assay Endpoint Potency (CCso) Source
Cytotoxicity o

VeroE6-eGFP Cell Viability >20 uM
Assay
Cytotoxicity o

A549-hACE2 Cell Viability > 25 uM
Assay
Cytotoxicity o N

HelLa-hACE2 Cell Viability Not specified
Assay
Cytotoxicity o

Caco-2 Cell Viability > 50 uM
Assay

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the
synthesis, characterization, and evaluation of Z-LVG-CHN2.

Synthesis of Z-LVG-CHN2
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The synthesis of Z-LVG-CHN2 involves standard solid-phase peptide synthesis (SPPS)
followed by the introduction of the diazomethylketone group.

Protocol:
e Peptide Synthesis:

o The tripeptide Z-Leu-Val-Gly-OH is synthesized on a solid support resin (e.g., Wang resin)
using Fmoc chemistry.

o The synthesis starts from the C-terminal glycine and proceeds by sequential deprotection
of the Fmoc group and coupling of the subsequent Fmoc-protected amino acids (Valine,
then Leucine).

o The N-terminus is then protected with a benzyloxycarbonyl (Z) group.
o The protected peptide is cleaved from the resin.
o Diazomethylketone Formation:

o The C-terminal carboxylic acid of the protected peptide is activated (e.g., using N-
methylmorpholine and isobutyl chloroformate).

o The activated peptide is then reacted with diazomethane in an appropriate solvent (e.g.,
THF) at a low temperature (e.g., -20°C to 0°C) to form the diazomethylketone.

e Purification:

o The crude product is purified by flash chromatography on silica gel or by preparative
reverse-phase high-performance liquid chromatography (RP-HPLC).

e Characterization:

o The final product is characterized by mass spectrometry and NMR spectroscopy to
confirm its identity and purity.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b037999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Z-LVG-CHN2 Synthesis

Solid-Phase Peptide Synthesis
(Z-Leu-Val-Gly-OH)

Carboxylic Acid Activation

Reaction with Diazomethane
(Purification (HPLC))
(Characterization (MS, NMR))

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Z-LVG-CHN2.

Antiviral Activity Assay (SARS-CoV-2)

This protocol describes a cell-based assay to determine the half-maximal effective
concentration (ECso) of Z-LVG-CHN2 against SARS-CoV-2.
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Protocol:

Cell Seeding:

o Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 96-well plates at an appropriate
density and incubate overnight.

e Compound Preparation:

o Prepare a serial dilution of Z-LVG-CHN2 in culture medium.

¢ Infection:

o Pre-treat the cells with the diluted compound for a specified time (e.g., 1-2 hours).

o Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

e |ncubation:

o Incubate the infected plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO:
incubator.

» Quantification of Viral Replication:

o Viral replication can be quantified by various methods:

RT-gPCR: Measure the viral RNA levels in the cell supernatant.

» Plague Assay: Determine the number of plaque-forming units (PFU) in the supernatant.

» Immunofluorescence: Stain for a viral antigen (e.g., nucleocapsid protein) within the
cells.

» Reporter Virus: Use a reporter virus (e.g., expressing GFP or luciferase) and measure
the reporter signal.

o Data Analysis:
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o Calculate the percentage of viral inhibition for each compound concentration relative to the
untreated virus control.

o Determine the ECso value by fitting the dose-response curve using a suitable software.

Cysteine Protease Inhibition Assay (3CLpro)

This protocol outlines an in vitro assay to measure the inhibitory activity of Z-LVG-CHN2
against SARS-CoV-2 3CLpro.

Protocol:
e Reagents:
o Recombinant SARS-CoV-2 3CLpro enzyme.

o Afluorogenic substrate for 3CLpro (e.g., a peptide with a fluorescent reporter and a
guencher).

o Assay buffer.
e Assay Procedure:

o In a 96-well plate, add the assay buffer, the 3CLpro enzyme, and varying concentrations of
Z-LVG-CHN2.

o Pre-incubate the enzyme with the inhibitor for a specific time to allow for covalent
modification.

o Initiate the reaction by adding the fluorogenic substrate.

o Monitor the increase in fluorescence over time using a plate reader. The cleavage of the
substrate by the enzyme separates the fluorophore from the quencher, resulting in an
increase in fluorescence.

e Data Analysis:

o Calculate the initial reaction rates for each inhibitor concentration.
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o Determine the percentage of inhibition relative to the no-inhibitor control.

o Calculate the half-maximal inhibitory concentration (ICso) by plotting the percentage of
inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CCso) of Z-LVG-
CHN2.

Protocol:

Cell Seeding:

o Seed cells (the same line used in the antiviral assay) in a 96-well plate and incubate
overnight.

Compound Treatment:
o Treat the cells with a serial dilution of Z-LVG-CHN2.

Incubation:

o Incubate the plates for the same duration as the antiviral assay.

Cell Viability Measurement:

o Assess cell viability using a commercially available assay, such as:
= MTT or MTS assay: Measures mitochondrial metabolic activity.
» CellTiter-Glo®: Measures ATP levels.
» Trypan Blue Exclusion: Counts viable cells.

o Data Analysis:

o Calculate the percentage of cell viability for each compound concentration relative to the
untreated control.
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o Determine the CCso value by fitting the dose-response curve.

Experimental Workflow for Antiviral & Cytotoxicity Testing

Antiviral Assay Cytotoxicity Assay

Seed Cells Seed Cells
(Treat with Z-LVG-CH Nz) (Treat with Z-LVG-CHNZ)
(Infect with Virus)

(Measure Cell Viabilita

(Quantify Viral Replication) Calculate CC50

Calculate EC50

Click to download full resolution via product page
Caption: Parallel workflows for determining antiviral efficacy and cytotoxicity.

Conclusion

Z-LVG-CHN2 is a potent, irreversible inhibitor of cysteine proteases with significant antiviral
activity, particularly against SARS-CoV-2. Its well-defined mechanism of action, targeting the
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essential viral protease 3CLpro, makes it a valuable tool for research and a potential lead
compound for the development of novel antiviral therapeutics. The experimental protocols
provided in this guide offer a framework for the synthesis, characterization, and evaluation of Z-
LVG-CHN2 in a research setting. Further studies are warranted to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Z-Leu-Val-Gly-diazomethylketone | 119670-30-3 | FL111557 [biosynth.com]

2. Z-Leu-Val-Gly Diazomethyl Ketone 25 mg | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

3. alfa-chemistry.com [alfa-chemistry.com]

To cite this document: BenchChem. [Z-LVG-CHNZ2: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037999#z-Ilvg-chn2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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